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molecular formula C10H9F3O2 B8489040 1-[3-(Trifluoromethoxy)phenyl]propan-2-one

1-[3-(Trifluoromethoxy)phenyl]propan-2-one

Cat. No. B8489040
M. Wt: 218.17 g/mol
InChI Key: GQNTVCOMVPOVQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04129598

Procedure details

29 g (117 mmols) of 1-(3'-trifluoromethoxyphenyl)-2-nitro-propene, 46g (0.82 g atom) of iron powder, 0.6 g of ferric chloride and 120 ml of water are introduced into a 500 ml three-necked flask equipped with a mechanical stirrer, a condenser and a dropping funnel, and this mixture is heated at 80° C. 29 ml of concentrated hydrochloric acid are added dropwise, via the dropping funnel, with stirring, over the course of 5 hours, while the temperature is kept at 80° C. The reaction mixture is allowed to cool overnight. The ketone is then steam distilled. The distillate is extracted twice in succession with 100 ml of diethyl ether each time. The two ether extracts are combined, dried over sodium sulphate and filtered. The solvent is evaporated from the filtrate in vacuo on a water bath, and the residue is rectified. 14, 15 g (55 % yield) of 1-(3'-trifluoromethoxy-phenyl)-2-propanone are thus obtained as a liquid, b.p. 112° -118° C/18 mm.Hg, nD21°5 = 1.448.
Name
1-(3'-trifluoromethoxyphenyl)-2-nitro-propene
Quantity
29 g
Type
reactant
Reaction Step One
[Compound]
Name
46g
Quantity
0.82 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[O:3][C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([N+]([O-])=O)[CH3:12])[CH:7]=[CH:8][CH:9]=1.Cl.[OH2:19]>[Fe]>[F:1][C:2]([F:17])([F:16])[O:3][C:4]1[CH:5]=[C:6]([CH2:10][C:11](=[O:19])[CH3:12])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
1-(3'-trifluoromethoxyphenyl)-2-nitro-propene
Quantity
29 g
Type
reactant
Smiles
FC(OC=1C=C(C=CC1)C=C(C)[N+](=O)[O-])(F)F
Name
46g
Quantity
0.82 g
Type
reactant
Smiles
Name
ferric chloride
Quantity
0.6 g
Type
reactant
Smiles
Name
Quantity
120 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
29 mL
Type
reactant
Smiles
Cl
Step Three
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring, over the course of 5 hours, while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, a condenser and a dropping funnel
CUSTOM
Type
CUSTOM
Details
is kept at 80° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
steam distilled
EXTRACTION
Type
EXTRACTION
Details
The distillate is extracted twice in succession with 100 ml of diethyl ether each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated from the filtrate in vacuo on a water bath

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(OC=1C=C(C=CC1)CC(C)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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